molecular formula C18H25N3O6 B3971216 1-(4-nitrobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate

1-(4-nitrobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate

Cat. No. B3971216
M. Wt: 379.4 g/mol
InChI Key: VDSWNMMQFSFHEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-nitrobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate, also known as NBMPR, is a potent and selective inhibitor of nucleoside transporters. It is widely used in scientific research to study the mechanisms of nucleoside transport and its role in various physiological and pathological processes.

Mechanism of Action

1-(4-nitrobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate works by binding to the nucleoside transporter protein and blocking the transport of nucleosides into the cell. This can lead to a decrease in the amount of nucleosides available for DNA synthesis and cell proliferation, as well as a decrease in immune function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It can inhibit the uptake of nucleosides by cells, which can affect DNA synthesis, cell proliferation, and immune function. It has also been shown to have antiviral and anticancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-nitrobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate in lab experiments is its potency and selectivity as a nucleoside transporter inhibitor. This allows researchers to specifically target nucleoside transport and study its effects on various physiological and pathological processes. One limitation of using this compound is that it may have off-target effects on other cellular processes, which can complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for research involving 1-(4-nitrobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate. One area of interest is the role of nucleoside transport in cancer and other diseases, and the potential for this compound and other nucleoside transporter inhibitors as therapeutic agents. Another area of interest is the development of new and more specific nucleoside transporter inhibitors, which could provide new insights into the mechanisms of nucleoside transport and its role in health and disease.

Scientific Research Applications

1-(4-nitrobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate is commonly used in scientific research to study the mechanisms of nucleoside transport and its role in various physiological and pathological processes. It has been shown to inhibit the uptake of nucleosides by cells, which can affect DNA synthesis, cell proliferation, and immune function.

properties

IUPAC Name

1-[(4-nitrophenyl)methyl]-4-pyrrolidin-1-ylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2.C2H2O4/c20-19(21)16-5-3-14(4-6-16)13-17-11-7-15(8-12-17)18-9-1-2-10-18;3-1(4)2(5)6/h3-6,15H,1-2,7-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSWNMMQFSFHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.